4-Cycloheptylbutan-2-one
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Overview
Description
4-Cycloheptylbutan-2-one is an organic compound with a molecular formula of C11H20O. It is a ketone featuring a cycloheptyl group attached to the second carbon of a butanone chain. This compound is part of the broader class of cycloalkyl ketones, which are known for their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cycloheptylbutan-2-one can be achieved through various methods. One common approach involves the alkylation of cycloheptanone with a suitable butyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cycloheptanone, followed by the addition of the butyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process, and the reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cycloheptylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Cycloheptylbutanoic acid.
Reduction: 4-Cycloheptylbutan-2-ol.
Substitution: Various substituted cycloheptyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cycloheptylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cycloheptylbutan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of new bonds and the modification of molecular structures. The compound’s reactivity is influenced by the steric and electronic properties of the cycloheptyl group, which can affect its binding affinity and reaction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopentylbutan-2-one: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
4-Cyclohexylbutan-2-one: Contains a cyclohexyl group, offering different steric and electronic properties.
Uniqueness
4-Cycloheptylbutan-2-one is unique due to its larger cycloheptyl ring, which provides distinct steric hindrance and electronic effects compared to smaller cycloalkyl ketones. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C11H20O |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-cycloheptylbutan-2-one |
InChI |
InChI=1S/C11H20O/c1-10(12)8-9-11-6-4-2-3-5-7-11/h11H,2-9H2,1H3 |
InChI Key |
ZNTYAWXDJZXGSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CCCCCC1 |
Origin of Product |
United States |
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